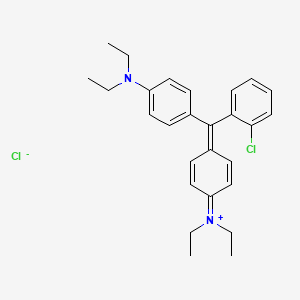![molecular formula C29H25NO4 B13763924 Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy- CAS No. 71463-70-2](/img/structure/B13763924.png)
Spiro[7H-benzo[c]xanthene-7,1'(3'H)-isobenzofuran]-3'-one, 10-(diethylamino)-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage, which connects two cyclic structures, resulting in a rigid and three-dimensional configuration. The presence of the diethylamino and methoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors or batch reactors. The process optimization includes the selection of cost-effective reagents, efficient catalysts, and environmentally friendly solvents. The reaction conditions are meticulously controlled to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials.
Mécanisme D'action
The mechanism of action of Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- involves its interaction with specific molecular targets. The diethylamino group may facilitate binding to biological receptors, while the methoxy group can influence the compound’s electronic properties. The spiro structure provides rigidity, enhancing its stability and interaction with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Known for its use in organic electronics.
Spiro[benzo[c]fluorene-7,9’-xanthene]: Utilized in the synthesis of advanced materials.
Uniqueness
Spiro[7H-benzo[c]xanthene-7,1’(3’H)-isobenzofuran]-3’-one, 10-(diethylamino)-5-methoxy- stands out due to its specific functional groups and spiro structure, which confer unique chemical and physical properties
Propriétés
Numéro CAS |
71463-70-2 |
|---|---|
Formule moléculaire |
C29H25NO4 |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
10'-(diethylamino)-5'-methoxyspiro[2-benzofuran-3,7'-benzo[c]xanthene]-1-one |
InChI |
InChI=1S/C29H25NO4/c1-4-30(5-2)18-14-15-23-26(16-18)33-27-20-11-7-6-10-19(20)25(32-3)17-24(27)29(23)22-13-9-8-12-21(22)28(31)34-29/h6-17H,4-5H2,1-3H3 |
Clé InChI |
NSBWOAPPZAYBJV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C6=CC=CC=C6C(=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


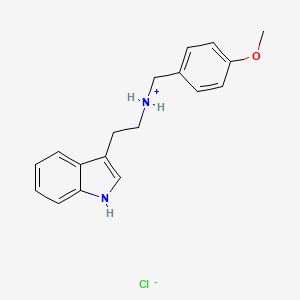
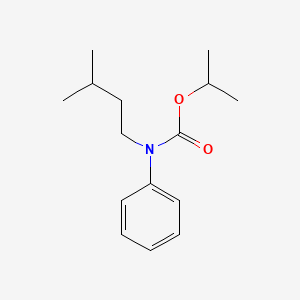
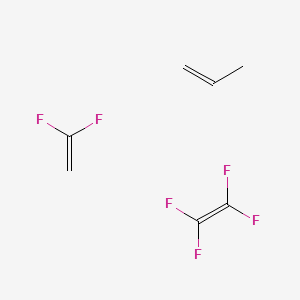
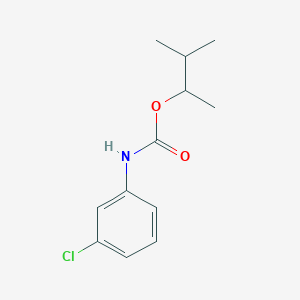
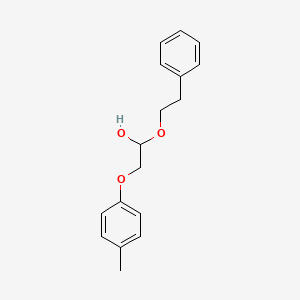
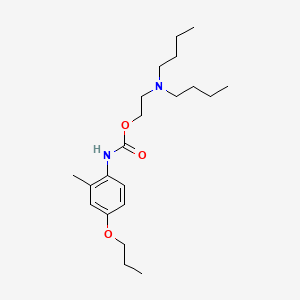
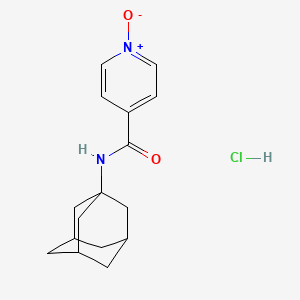
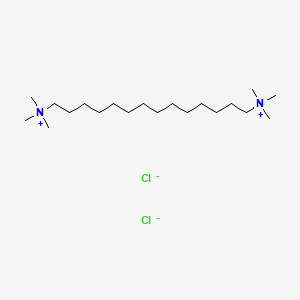
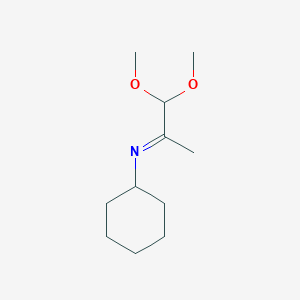
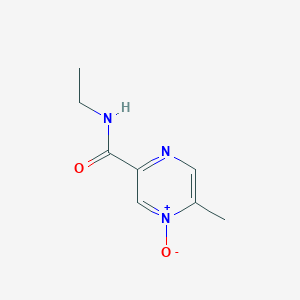
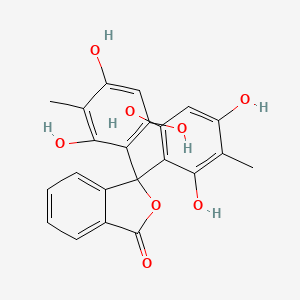
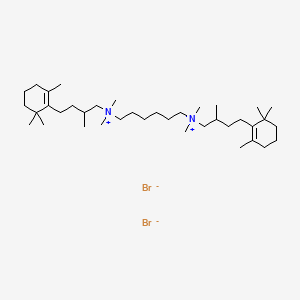
![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)
